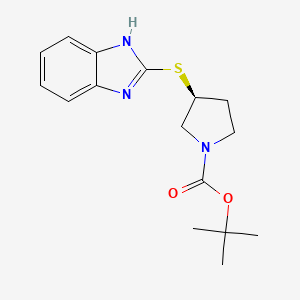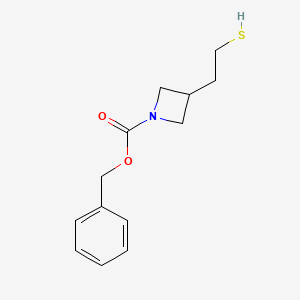![molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1](/img/structure/B13968411.png)
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of alkyl aldehydes and alkynes, which is enabled by photoinduced hydrogen atom transfer. This method is highly efficient, producing cyclopentanones with excellent site-, regio-, and diastereoselectivity under mild conditions .
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the use of prefunctionalized substrates that require multistep synthesis. The [3+2] cycloaddition method mentioned above is also applicable in industrial settings due to its atom-economic and straightforward nature .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a similar cyclopentane ring but lacks the dihydroxyphenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
Uniqueness
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is unique due to the presence of the dihydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
50714-97-1 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2 |
InChI-Schlüssel |
GUWNWVMZYFPNSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)



![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)


